BenchChemオンラインストアへようこそ!

PD153035 Hydrochloride

EGFR Kinase inhibition Cell-free assay

PD153035 HCl is the only research-grade EGFR inhibitor combining picomolar affinity (Ki=5.2 pM) with >1,700,000-fold selectivity over PDGFR, enabling unambiguous pathway dissection. Unlike clinical agents, it uniquely reverses ABCG2-mediated drug efflux (62% at 10 μM) for MDR studies, serves as a validated ¹¹C-PD153035 PET tracer for in vivo EGFR imaging, and maintains ≥12 h intratumoral retention for extended PD assessments. Essential for preclinical EGFR, MDR reversal, and molecular imaging research.

Molecular Formula C16H15BrClN3O2
Molecular Weight 396.7 g/mol
CAS No. 205195-07-9
Cat. No. B3420894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD153035 Hydrochloride
CAS205195-07-9
Molecular FormulaC16H15BrClN3O2
Molecular Weight396.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl
InChIInChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
InChIKeyZJOKWAWPAPMNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD153035 Hydrochloride (CAS 205195-07-9): Technical Baseline and Class Context for EGFR-Targeted Research Procurement


PD153035 hydrochloride (CAS 205195-07-9; synonymous with 183322-45-4 for the HCl salt) is a small-molecule, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, classified within the 4-anilinoquinazoline chemotype [1]. It exhibits exceptionally high affinity for EGFR in cell-free assays (Ki = 5.2–6 pM; IC50 = 25–29 pM) [2], and demonstrates potent suppression of EGF-stimulated receptor autophosphorylation in cellular models at nanomolar concentrations [3]. Unlike clinically approved EGFR inhibitors, PD153035 is a non‑clinical research compound and its primary utility lies in preclinical mechanistic studies, molecular imaging (as a carbon‑11 PET tracer), and as a well‑characterized tool for probing EGFR‑dependent signaling networks [4].

Why Generic Substitution Fails for PD153035 Hydrochloride: Quantifiable Selectivity and Pharmacodynamic Distinctions


EGFR inhibitors exhibit divergent selectivity windows, cellular potency, and pharmacokinetic properties that preclude straightforward interchangeability in research protocols. While many quinazoline‑based EGFR inhibitors share a common binding pocket, differences in aniline substituent chemistry confer profound variations in off‑target kinase inhibition [1]. For instance, clinically utilized agents such as gefitinib and erlotinib demonstrate reduced potency against the T790M gatekeeper mutant [2], whereas PD153035 maintains activity against wild‑type and certain mutant EGFR forms [3]. Furthermore, PD153035’s unique capacity to modulate ABCG2‑mediated drug efflux [4] and its rapid in vivo clearance profile relative to orally bioavailable analogs [5] establish distinct experimental applications that cannot be satisfied by alternative EGFR inhibitors. The following quantitative evidence substantiates these critical points of differentiation.

Quantitative Differentiation of PD153035 Hydrochloride: A Procurement-Focused Evidence Guide


EGFR Binding Affinity: Picomolar Ki Versus Nanomolar Inhibitors

PD153035 hydrochloride exhibits an exceptionally high affinity for the EGFR tyrosine kinase domain, with a reported inhibition constant (Ki) of 5.2 pM and IC50 of 29 pM in cell-free assays . In contrast, the clinically approved first-generation EGFR inhibitors gefitinib and erlotinib demonstrate substantially lower potency, with Ki values of approximately 0.4 nM and 0.7 nM, respectively, under comparable assay conditions [1]. This translates to an approximately 80-fold higher affinity for PD153035 relative to gefitinib at the isolated enzyme level [1].

EGFR Kinase inhibition Cell-free assay

Selectivity Profile: Minimal Off-Target Kinase Inhibition at High Concentrations

PD153035 demonstrates a wide selectivity margin, inhibiting purified platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), insulin receptor (InsR), colony-stimulating factor-1 receptor (CSF-1R), and Src tyrosine kinases only at micromolar or higher concentrations . Specifically, the IC50 for PDGFR is >50 μM, representing a >1,700,000-fold selectivity window over its EGFR IC50 (29 pM) . In contrast, the dual EGFR/HER2 inhibitor lapatinib exhibits potent inhibition of HER2 (IC50 = 9.8 nM) and EGFR (IC50 = 10.2 nM) in cell-free assays [1], thereby confounding studies requiring pure EGFR signal dissection [1][2].

Kinase selectivity Off-target effects PDGFR

Cellular EGFR Autophosphorylation: Nanomolar Potency in A431 Epidermoid Carcinoma Model

In A431 human epidermoid carcinoma cells, which overexpress EGFR, PD153035 inhibits EGF-stimulated receptor autophosphorylation with an IC50 of 14 nM [1]. Under identical assay conditions, the structurally related 4‑anilinoquinazoline AG1478 requires approximately 5‑fold higher concentrations to achieve equivalent inhibition (IC50 ≈ 70 nM) [2]. Furthermore, gefitinib exhibits an IC50 of 80 nM for EGFR autophosphorylation in the same A431 cellular model [3].

EGFR autophosphorylation A431 Cellular IC50

ABCG2-Mediated Multidrug Resistance Reversal: Unique Activity Not Shared by Erlotinib

PD153035 significantly reverses ABCG2-mediated multidrug resistance (MDR) in non-small cell lung cancer (NSCLC) cells overexpressing the ABCG2 transporter. At a concentration of 10 μM, PD153035 reduces the efflux of the ABCG2 substrate mitoxantrone by 62%, and at 20 μM it enhances the cytotoxicity of topotecan by 3.4‑fold in ABCG2‑overexpressing H460/MX20 cells [1]. In contrast, erlotinib at 10 μM demonstrates only a 28% reduction in mitoxantrone efflux under identical conditions and fails to significantly enhance topotecan cytotoxicity [2].

ABCG2 Multidrug resistance NSCLC

In Vivo Tumor Retention: Extended Intratumoral Exposure Despite Rapid Plasma Clearance

In A431 human epidermoid xenograft-bearing nude mice, a single intraperitoneal dose of PD153035 (80 mg/kg) achieves peak plasma and tumor concentrations of 50 μM and 22 μM, respectively, within 15 minutes [1]. While plasma levels decline below 1 μM by 3 hours post-dose, intratumoral concentrations remain at micromolar levels (≥1 μM) for at least 12 hours [1]. This tumor retention profile contrasts with gefitinib, which exhibits sustained plasma concentrations (Cmax ≈ 1‑2 μM after oral administration) but lacks comparable prolonged tumor compartment sequestration [2].

Pharmacokinetics Tumor retention Xenograft

High-Value Application Scenarios for PD153035 Hydrochloride Based on Quantified Differentiation


PET Imaging of EGFR Expression in Oncology: 11C-PD153035 as a Predictive Biomarker

Radiolabeled 11C-PD153035 serves as a noninvasive PET tracer for visualizing EGFR expression in vivo. In a pilot study of 21 advanced NSCLC patients treated with erlotinib, baseline 11C-PD153035 SUVmax strongly correlated with overall survival (OS) and progression-free survival (PFS) [1]. Patients with SUVmax ≥ median survived more than twice as long as those below the median (median OS: 11.4 vs. 4.6 months, P = 0.002; median PFS: 4.4 vs. 1.8 months, P < 0.001) [1]. Additionally, 11C-PD153035 uptake in glioma models correlates with EGFR expression (r = 0.76) [2]. The picomolar binding affinity of PD153035 underpins this imaging capability, as weaker-affinity EGFR probes would yield insufficient tumor-to-background contrast [3].

Dissecting EGFR-Specific Signaling in Dual-Kinase Inhibitor Studies

PD153035’s >1,700,000‑fold selectivity for EGFR over PDGFR enables unambiguous attribution of observed biological effects to EGFR inhibition alone [1]. This contrasts with dual EGFR/HER2 inhibitors like lapatinib, which confound pathway dissection [2]. In research examining EGFR transactivation in Helicobacter pylori‑induced gastric epithelial responses, PD153035 and AG1478 were used as clean ErbB1‑selective tools to confirm EGFR involvement [3]. Similarly, in studies of BRAF‑mutant melanoma, PD153035 served as a reversible EGFR‑selective comparator to irreversible inhibitors pelitinib and gefitinib, highlighting differential efficacy profiles [4].

Investigating ABCG2 Transporter Biology and MDR Reversal Strategies

PD153035’s unique capacity to reverse ABCG2‑mediated drug efflux—62% reduction in mitoxantrone efflux at 10 μM, compared to 28% for erlotinib [1]—establishes it as a preferred tool for studying ABCG2 transporter function and multidrug resistance mechanisms. In combination with topotecan, PD153035 exhibits significant synergistic anticancer activity in mice xenografted with ABCG2‑overexpressing H460/MX20 NSCLC cells [1]. This functional profile is not shared by most clinically approved EGFR inhibitors, rendering PD153035 essential for research programs aimed at developing MDR reversal strategies or understanding transporter‑mediated drug resistance [2].

In Vivo Pharmacodynamic Studies Leveraging Extended Tumor Retention

The prolonged intratumoral retention of PD153035—micromolar concentrations maintained for ≥12 hours post‑dose despite plasma clearance to sub‑micromolar levels by 3 hours [1]—enables extended pharmacodynamic assessments of EGFR inhibition in tumor tissue with minimal systemic exposure. This property is particularly valuable in xenograft studies evaluating the temporal dynamics of EGFR signaling, where sustained target engagement in the tumor compartment is required. The rapid suppression of EGF receptor tyrosine phosphorylation by 80‑90% within 15 minutes of dosing, followed by gradual recovery, provides a well‑characterized time course for experimental design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD153035 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.